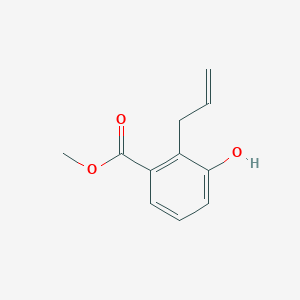

Methyl 2-allyl-3-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 3-hydroxy-2-prop-2-enylbenzoate |

InChI |

InChI=1S/C11H12O3/c1-3-5-8-9(11(13)14-2)6-4-7-10(8)12/h3-4,6-7,12H,1,5H2,2H3 |

InChI Key |

VSTQTFKFAWHJON-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C(=CC=C1)O)CC=C |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)O)CC=C |

Origin of Product |

United States |

Position Within Aromatic Allyl Ethers and Hydroxybenzoate Esters

Methyl 2-allyl-3-hydroxybenzoate is classified as a substituted hydroxybenzoate ester. It is also related to aromatic allyl ethers, although it is not one itself. Aromatic ethers are a class of organic compounds where an ether linkage is attached to one or more aromatic rings. numberanalytics.comuomus.edu.iqbyjus.com They are generally stable but can undergo reactions like electrophilic aromatic substitution. numberanalytics.combyjus.com

The "allyl" portion of its name refers to the prop-2-en-1-yl group attached to the benzene (B151609) ring. While the final compound is a phenol (B47542), its synthesis often proceeds through an aromatic allyl ether intermediate. The Claisen rearrangement, a significant reaction in organic chemistry, converts allyl aryl ethers into o-allylphenols upon heating. libretexts.orgorganic-chemistry.org This rearrangement is a key step in forming the core structure of this compound.

Hydroxybenzoate esters, on the other hand, are derivatives of hydroxybenzoic acids where the carboxylic acid group has been esterified. nih.gov These compounds are found in various natural products and are synthesized for a range of applications. nih.govt3db.ca this compound specifically is a methyl ester of a hydroxybenzoic acid.

Rationale for Academic Investigation of Its Synthetic Utility and Reactivity

The academic interest in methyl 2-allyl-3-hydroxybenzoate stems from its potential as a building block in the synthesis of more complex molecules. The presence of multiple functional groups—a hydroxyl group, an ester, and an allyl group—on a single aromatic ring provides several sites for further chemical modification.

The reactivity of this compound is largely dictated by these functional groups. The phenolic hydroxyl group can undergo etherification or esterification. The ester group can be hydrolyzed back to a carboxylic acid or undergo transesterification. The allyl group is particularly interesting as it can participate in various addition reactions and can also be isomerized or oxidized to other functional groups.

A key reaction associated with the synthesis of this compound is the Claisen rearrangement. libretexts.orgorganic-chemistry.org This thermally induced, intramolecular rearrangement of an allyl aryl ether to an o-allylphenol proceeds through a concerted, sigmatropic mechanism. libretexts.org The initial product is a non-aromatic intermediate that quickly tautomerizes to the more stable phenolic form. Researchers have explored various catalysts, such as zinc, to facilitate this rearrangement under milder conditions. benthamopen.com

Historical Context and Emerging Research Trends in Substituted Benzoates

Direct Synthesis Routes

Direct synthesis routes to Methyl 2-allyl-3-hydroxybenzoate and its analogues often involve the strategic introduction of the allyl group onto a pre-functionalized benzene (B151609) ring. These methods rely on classic and modern organic reactions to construct the target molecule.

Claisen Rearrangement as a Key Synthetic Strategy

The Claisen rearrangement is a powerful and widely utilized bioinfopublication.orgbioinfopublication.org-sigmatropic rearrangement for the formation of carbon-carbon bonds. organic-chemistry.org In the context of synthesizing this compound, the key precursor would be methyl 2-allyloxybenzoate. The aromatic Claisen rearrangement involves the thermal conversion of an aryl allyl ether to an ortho-allyl phenol (B47542). organic-chemistry.org

The reaction proceeds through a concerted, cyclic transition state, leading to the specific migration of the allyl group to the ortho position of the phenolic ether. organic-chemistry.org If both ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org The synthesis of the starting material, methyl 2-allyloxybenzoate, can be achieved through the Williamson ether synthesis, where the sodium salt of methyl 3-hydroxybenzoate is reacted with an allyl halide.

The subsequent thermal or Lewis acid-catalyzed rearrangement of methyl 3-allyloxybenzoate would be expected to yield a mixture of products, including the desired this compound and potentially Methyl 4-allyl-3-hydroxybenzoate. The regioselectivity of the rearrangement is influenced by steric and electronic factors of the substituents on the aromatic ring.

Table 1: Examples of Claisen Rearrangement for the Synthesis of Allylphenols

| Starting Material | Product(s) | Conditions | Reference |

|---|---|---|---|

| Allyl phenyl ether | 2-Allylphenol (B1664045) | Thermal or Lewis acid catalysis | organic-chemistry.org |

| 1-Allyloxy-4-methoxybenzene | 2-Allyl-4-methoxyphenol, 4-methoxyphenol (B1676288) | Thermal or microwave irradiation | rsc.org |

Functional Group Interconversion and Strategic Derivatization for Target Compound Formation

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. imperial.ac.ukfiveable.mevanderbilt.edu This approach is crucial when direct methods are not feasible or result in poor yields or selectivity. For the synthesis of this compound, FGI could be employed in several ways.

One potential strategy involves starting with a molecule that already contains the allyl group and then modifying other functional groups to arrive at the target structure. For instance, one could start with 2-allylphenol and introduce the methyl ester at the 3-position. This would involve carboxylation of the phenol, followed by esterification.

Alternatively, a suitably substituted benzene derivative could be synthesized, and the hydroxyl and ester functionalities could be manipulated before or after the introduction of the allyl group. For example, a methoxy (B1213986) group could be used as a protecting group for the phenol, which is later deprotected to reveal the hydroxyl group. The ester functionality could be introduced from a nitrile or a carboxylic acid. vanderbilt.edu These transformations allow for a modular approach to the synthesis, providing flexibility in the choice of starting materials and reaction conditions. imperial.ac.ukfiveable.me

Catalytic Approaches in Preparation

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. The use of catalysts can enable reactions under milder conditions, reduce waste, and provide access to products that are difficult to obtain through stoichiometric methods.

Palladium-Mediated Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. For the synthesis of this compound analogues, palladium-catalyzed reactions such as allylic C-H activation or cross-coupling reactions could be envisioned for the introduction of the allyl group.

While direct palladium-catalyzed oxidative cyclization of a precursor to this compound is not explicitly reported, related palladium(II)-mediated oxidative cyclizations of ω-unsaturated α-cyano ketones are known to produce methylenecyclopentane (B75326) and methylenecyclohexane (B74748) ring systems. These reactions demonstrate the ability of palladium(II) to mediate the formation of new carbon-carbon bonds through the activation of an alkene and a nucleophilic carbon.

Furthermore, palladium-catalyzed decarboxylative amidation of vinyl-substituted cyclic carbonates (VECs) provides access to allylic ureas and carbamates, showcasing the versatility of palladium in forming new bonds at allylic positions with high regio- and stereoselectivity. nih.gov Such strategies could potentially be adapted for the allylation of phenolic precursors.

Microwave-Assisted Protocols for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. ajrconline.org The Claisen rearrangement, which often requires high temperatures and long reaction times under conventional heating, can be significantly expedited using microwave irradiation. rsc.org

Studies on the microwave-assisted Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene have demonstrated that while a specific "microwave effect" may not always be present, the rapid heating achieved with microwaves can lead to faster reactions. rsc.orgresearchgate.net In some cases, microwave irradiation can also influence the product distribution. For instance, in the rearrangement of 1-allyloxy-4-methoxybenzene, microwave heating led to a higher yield of the cleavage by-product, 4-methoxyphenol, compared to conventional heating under solvent-free conditions. rsc.org The application of microwave assistance to the ortho-ester Claisen rearrangement of monoterpenols has also been shown to provide higher yields in significantly shorter reaction times (e.g., 5 minutes) and without the need for a solvent. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Claisen Rearrangement

| Reaction | Conventional Heating | Microwave Heating | Reference |

|---|---|---|---|

| Rearrangement of 1-allyloxy-4-methoxybenzene | 1.5% 4-methoxyphenol by-product | ~6% 4-methoxyphenol by-product (solvent-free) | rsc.org |

| Ortho-ester Claisen rearrangement of perillyl alcohol | 84% yield (480 min) | 95% yield (15 min, no solvent) | researchgate.net |

Organocatalytic and Metal-Free Synthetic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major field in synthetic chemistry, offering a green alternative to metal-based catalysts. For the synthesis of substituted phenolic compounds, organocatalytic methods can provide high levels of selectivity.

For example, organocatalyst- and reagent-controlled selective synthesis of diversely functionalized 2-hydroxybenzophenone (B104022) frameworks has been achieved through cascade benzannulation reactions. rsc.org These reactions proceed via [3+3] or [4+2] cycloadditions, demonstrating the potential of organocatalysis to construct complex aromatic systems with high functional-group tolerance under environmentally friendly conditions. rsc.org While a direct organocatalytic synthesis of this compound has not been described, these findings suggest that organocatalytic strategies could be developed for the construction of the substituted benzene ring or for the introduction of the allyl group.

Metal-free approaches to the Claisen rearrangement can be achieved simply by heating, though often at high temperatures. The development of more efficient metal-free catalytic systems for this transformation is an active area of research.

Regio- and Stereoselective Control in Synthesis

The regioselective synthesis of this compound hinges on the strategic introduction of an allyl group at the C-2 position of the methyl 3-hydroxybenzoate scaffold. The primary and most effective method to achieve this is through a two-step sequence involving an O-allylation followed by a thermal aromatic Claisen rearrangement.

The initial step is the O-allylation of methyl 3-hydroxybenzoate. This is typically achieved by deprotonating the phenolic hydroxyl group with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. The resulting phenoxide anion then acts as a nucleophile, attacking an allyl halide (commonly allyl bromide) to form methyl 3-(allyloxy)benzoate.

The crucial step for regiocontrol is the subsequent Claisen rearrangement of the allyl ether intermediate. The Claisen rearrangement is a princeton.eduprinceton.edu-sigmatropic rearrangement that is both concerted and pericyclic. mychemblog.comwikipedia.orgorganic-chemistry.org When heated, typically in a high-boiling solvent like toluene (B28343) or xylene, the allyl group migrates from the oxygen atom to an ortho position on the aromatic ring. mychemblog.comyoutube.com In the case of methyl 3-(allyloxy)benzoate, the two ortho positions are C-2 and C-4. The electronic and steric environment of the ring influences the regioselectivity of this rearrangement. The presence of an electron-withdrawing group, such as the methoxycarbonyl group at the meta position, can influence the direction of the rearrangement. wikipedia.org For methyl 3-(allyloxy)benzoate, the rearrangement predominantly yields the desired this compound, as the alternative C-4 position is sterically less favored and electronically influenced by the ester group.

While this compound itself is achiral, the synthesis of its analogues can necessitate stereoselective control. For instance, if a substituted allyl group is used, a new stereocenter can be created at the benzylic position. The Claisen rearrangement is known to proceed through a highly ordered, chair-like transition state, which allows for the transfer of chirality. organic-chemistry.org If an enantiomerically enriched allylic ether is used, the rearrangement can produce a product with high stereoselectivity.

Furthermore, advancements in catalysis have introduced the possibility of enantioselective Claisen rearrangements. While traditionally a thermal process, Lewis acids have been shown to catalyze the rearrangement, sometimes at lower temperatures. princeton.edu The use of chiral Lewis acids could, in principle, induce enantioselectivity in the synthesis of chiral analogues of this compound.

The table below summarizes typical conditions for the Claisen rearrangement, which can be adapted for the synthesis of this compound.

| Parameter | Condition | Purpose | Reference |

| Solvent | Toluene, Xylene | High-boiling to achieve necessary reaction temperature. | mychemblog.com |

| Temperature | 180-220 °C | To provide the activation energy for the sigmatropic rearrangement. | mychemblog.com |

| Atmosphere | Inert (Nitrogen, Argon) | To prevent oxidation of the phenol product at high temperatures. | mychemblog.com |

| Catalyst | None (thermal) or Lewis Acid (e.g., BCl₃, AlCl₃) | Thermal conditions are standard; Lewis acids can accelerate the reaction and allow for lower temperatures. | princeton.edu |

Scale-Up Considerations and Process Chemistry Development

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces a new set of challenges that fall under the realm of process chemistry. The primary goals are to ensure safety, efficiency, cost-effectiveness, and reproducibility of the manufacturing process.

For the O-allylation step, the choice of base and solvent is critical. While sodium hydride is effective, its use on a large scale can be hazardous due to its flammability. A less hazardous alternative, such as potassium carbonate, might be preferred. The reaction may also be run under phase-transfer catalysis conditions to improve reaction rates and avoid harsh solvents.

The Claisen rearrangement step requires careful management of high temperatures. On a large scale, ensuring uniform heat distribution throughout the reactor is crucial to prevent localized overheating, which could lead to by-product formation or decomposition. The use of specialized heating equipment and efficient stirring is essential. The selection of a suitable high-boiling solvent must also consider factors such as toxicity, environmental impact, and ease of removal and recovery.

Purification of the final product is another key consideration. On a laboratory scale, column chromatography is often used. However, this is generally not feasible for large-scale production. Alternative purification methods such as distillation or recrystallization would need to be developed. The feasibility of these methods will depend on the physical properties of this compound, such as its boiling point and solubility in various solvents.

The table below outlines key considerations for the scale-up of the synthesis of this compound.

| Process Aspect | Laboratory Scale | Industrial Scale Considerations |

| Heating | Heating mantle | Jacketed reactor with controlled heating fluid |

| Reagents | Often used in excess | Stoichiometry optimized to minimize waste and cost |

| Solvent | High purity, often not recycled | Solvent recovery and recycling to reduce cost and environmental impact |

| Purification | Column Chromatography | Distillation, Recrystallization, or other scalable techniques |

| Safety | Fume hood | Process hazard analysis (PHA), engineered safety controls |

| Work-up | Liquid-liquid extraction | Centrifugation, filtration, and phase-split optimization |

Rearrangement Reaction Mechanisms

Detailed Investigation of the Claisen Rearrangement Pathway and Regioselectivity

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, and in the context of allyl aryl ethers, it is a thermally induced organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. organic-chemistry.org For the related allyl phenyl ethers, this rearrangement is followed by a rearomatization step. organic-chemistry.org The regioselectivity of the Claisen rearrangement in substituted allyl aryl ethers is a subject of considerable interest. In meta-substituted systems, the electronic nature of the substituent plays a crucial role in directing the allyl group. researchgate.netchemrxiv.org

For a molecule like this compound, which is an allyl aryl ether, the Claisen rearrangement would involve the migration of the allyl group from the oxygen atom to a carbon atom on the aromatic ring. The presence of both a hydroxyl group (electron-donating) and a methyl ester (electron-withdrawing) on the aromatic ring introduces complexity to the regioselectivity.

Generally, electron-donating groups tend to favor the migration of the allyl group to the position further away from the substituent, while electron-withdrawing groups favor migration to the closer position. researchgate.netchemrxiv.org In the case of this compound, the rearrangement would likely lead to the formation of methyl 2,4-diallyl-3-hydroxybenzoate or methyl 2,6-diallyl-3-hydroxybenzoate. The precise ratio of these products would be influenced by the electronic effects of the hydroxyl and methyl ester groups. Computational studies on simpler systems have shown that the carbon atom that forms the major isomer typically has a higher negative atomic charge. researchgate.netchemrxiv.org

The transition state of the Claisen rearrangement preferably proceeds through a chair-like conformation. organic-chemistry.org However, a boat-like transition state is also possible and can lead to the formation of side products. organic-chemistry.org For aromatic Claisen rearrangements, if the ortho-positions are blocked, the reaction can proceed via a subsequent Cope rearrangement to the para-position before rearomatization can occur. organic-chemistry.org

Cyclization Pathways

Oxidative Cyclization to Heterocyclic Systems (e.g., benzo[b]furans, benzo[b]pyrans)

The structural motif of this compound is a precursor for the synthesis of valuable heterocyclic systems like benzo[b]furans and benzo[b]pyrans through oxidative cyclization. These reactions often involve the formation of a new carbon-oxygen or carbon-carbon bond, leading to the fused ring system.

The synthesis of substituted benzofurans can be achieved through various methods, many of which involve transition metal catalysis. For instance, palladium-catalyzed intramolecular Heck coupling of 3-(2-bromophenoxy)acrylic acid esters can yield 3-ethoxycarbonyl benzofurans. orgsyn.org Another approach involves the copper-catalyzed cyclization of hydroxyacrylates. orgsyn.org While these examples don't directly start from this compound, they illustrate the general strategies for forming the benzofuran (B130515) ring system which could be adapted. A plausible pathway for the cyclization of this compound to a benzofuran derivative would likely involve oxidation of the allyl group and subsequent intramolecular attack by the phenolic oxygen.

Similarly, benzo[b]pyran systems can be accessed through cyclization reactions. The specific reaction conditions and catalysts would determine the feasibility and outcome of such transformations starting from this compound.

Intramolecular Cycloaddition and Annulation Reactions

The allyl group in this compound can participate in intramolecular cycloaddition reactions, providing a route to complex polycyclic structures. A thermally-induced intramolecular [4+2] cycloaddition has been reported for allyloxy-tethered alkylidenecyclopropanes, leading to the construction of polycyclic skeletons. nih.gov This type of reaction, where the allyl group acts as a dienophile or a diene, could potentially be applied to derivatives of this compound.

Annulation reactions, which involve the formation of a new ring onto an existing one, are another important transformation. The specific reactivity of this compound in intramolecular annulation reactions would depend on the reaction conditions and the nature of the other reactants or catalysts involved.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Core and Side Chains

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the hydroxyl (ortho, para-directing) and the methyl ester (meta-directing) groups will influence the position of substitution.

Nucleophilic substitution reactions can occur at the allylic position of the side chain. Allylic systems can undergo both direct (SN2) and rearranged (SN2') substitution. wikipedia.org The outcome of a nucleophilic substitution on the allyl group of this compound would depend on the nature of the nucleophile, the leaving group (if any), and the reaction conditions. For instance, in the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide, a mixture of the direct substitution product (2-buten-1-ol) and the allylic shift product (3-buten-2-ol) is observed. wikipedia.org

The presence of steric hindrance around the reaction center can favor the allylic shift pathway. wikipedia.org

Radical and Transition Metal-Catalyzed Coupling Reactions

The allyl group and the aromatic ring of this compound can participate in radical and transition metal-catalyzed coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, have become indispensable in modern organic synthesis. thermofisher.com For example, the Heck reaction involves the palladium-catalyzed reaction of aryl or vinyl halides with alkenes. thermofisher.com A derivative of this compound, if appropriately functionalized with a halide, could undergo a Heck reaction with an alkene.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates in the presence of a palladium catalyst, is another relevant transformation. thermofisher.com The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. thermofisher.com

The allyl group itself can be involved in various transition metal-catalyzed reactions. For example, rhodium(III)-catalyzed oxidative allylic C-H activation and coupling with o-alkynylanilines has been used to synthesize 3-allylindoles. researchgate.net This highlights the potential for functionalizing the allyl group of this compound through C-H activation strategies.

Computational Probing of Reaction Mechanisms and Transition State Energetics

The reactivity of this compound is predominantly characterized by the aromatic Claisen rearrangement, a thermally induced rsc.orgrsc.org-sigmatropic shift. Computational studies, primarily employing DFT methods, have been instrumental in mapping the potential energy surface of this and related reactions, identifying the crucial transition states, and quantifying the energetic barriers that govern the reaction rates.

The Claisen rearrangement of an aryl allyl ether, the parent structure of this compound, proceeds through a concerted, pericyclic mechanism. This involves the simultaneous breaking of the O-C(allyl) bond and the formation of a new C-C bond between the allyl group and the ortho position of the aromatic ring. This process traverses a highly ordered, chair-like six-membered transition state. The initial rearrangement leads to a non-aromatic intermediate, a dienone, which then rapidly tautomerizes to the more stable aromatic phenol product. researchgate.net

Computational models have provided significant insights into the geometry and energetics of this transition state. For the parent allyl phenyl ether, DFT calculations at the B3LYP/6-31G(d) level of theory predict an activation barrier of approximately 38.0 kcal/mol, including zero-point vibrational energy. stackexchange.com This high activation energy is consistent with the experimental requirement of elevated temperatures for the uncatalyzed reaction.

Computational studies on meta-substituted allyl aryl ethers have shown that the electronic nature of the substituent dictates the regioselectivity of the rearrangement. nih.gov For an ether with a meta-substituent, there are two possible ortho positions for the allyl group to migrate to. The regioselectivity is largely governed by the electronic stability of the competing transition states. nih.gov

Recent computational work on the rearrangement of 3-allyloxy-4H-chromenones, which share some structural similarities, has shown that the energy barrier for a rsc.orgrsc.org-rearrangement is significantly lower than for a rsc.orgorganic-chemistry.org-rearrangement (13.5 kcal/mol vs. 20.3 kcal/mol), highlighting the favorability of the Claisen-type pathway. nsf.gov

The following tables summarize representative computational data for the Claisen rearrangement of related aryl allyl ethers, illustrating the impact of substituents on the activation energy.

Calculated Activation Energies for the Claisen Rearrangement of Substituted Allyl Phenyl Ethers

| Substituent on Phenyl Ring | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| None (Allyl Phenyl Ether) | B3LYP/6-31G(d) | 38.0 | stackexchange.com |

| p-Amino (electron-donating) | ωB97X-D | 29.1 | |

| p-Nitro (electron-withdrawing) | ωB97X-D | 30.7 |

This data illustrates that both strong electron-donating and electron-withdrawing groups can lower the activation barrier compared to the unsubstituted system, although the mechanisms of stabilization may differ.

Further computational analysis of the transition state geometries reveals key bond distances that characterize the progress of the reaction.

Calculated Transition State Geometries for the Claisen Rearrangement of Allyl Phenyl Ether

| Parameter | Computational Method | Calculated Value (Å) | Reference |

|---|---|---|---|

| C(ortho)-C(allyl) bond length | B3LYP/6-31G(d) | 2.168 | - |

| O-C(allyl) bond length | B3LYP/6-31G(d) | 1.975 | - |

These bond lengths in the transition state are intermediate between those of the reactant and the product, confirming the concerted nature of the bond-forming and bond-breaking processes. The continued application of computational methods will undoubtedly provide even deeper insights into the intricate reactivity of this compound and its derivatives.

Comprehensive Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural assignment can be achieved.

High-Resolution ¹H and ¹³C NMR for Definitive Structural Assignment

High-resolution ¹H and ¹³C NMR are fundamental to the structural elucidation of methyl 2-allyl-3-hydroxybenzoate. While direct experimental spectra for this specific compound are not widely published, a detailed prediction of its NMR data can be made by analyzing the spectra of closely related compounds such as methyl 2-hydroxybenzoate, methyl 3-hydroxybenzoate, and other substituted benzoates.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the allyl group protons, the methyl ester protons, and the phenolic hydroxyl proton.

Aromatic Region: The three aromatic protons will appear as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling. Based on the electronic effects of the hydroxyl, allyl, and methoxycarbonyl groups, their predicted chemical shifts would be in the range of δ 6.8-7.5 ppm.

Allyl Group: The allyl group will give rise to a characteristic set of signals. The methine proton (-CH=) will appear as a multiplet around δ 5.8-6.1 ppm. The two terminal vinyl protons (=CH₂) will be diastereotopic and are expected to resonate as two separate multiplets around δ 5.0-5.3 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring will likely appear as a doublet around δ 3.4-3.6 ppm.

Methyl Ester: The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet, typically in the region of δ 3.8-3.9 ppm.

Hydroxyl Proton: The phenolic hydroxyl proton (-OH) will present as a broad singlet, and its chemical shift can vary significantly (δ 5-10 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display eleven distinct signals, corresponding to each unique carbon atom in the molecule.

Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of δ 168-172 ppm.

Aromatic and Vinylic Carbons: The eight sp² hybridized carbons of the benzene (B151609) ring and the allyl group will resonate in the region of δ 110-160 ppm. The chemical shifts will be influenced by the attached functional groups. For instance, the carbon bearing the hydroxyl group (C-3) and the carbon attached to the ester group (C-1) will be significantly deshielded.

Aliphatic Carbons: The sp³ hybridized carbons of the methyl ester and the allyl methylene group will appear at higher field. The methyl ester carbon (-OCH₃) is expected around δ 52 ppm, and the allyl methylene carbon (-CH₂-) around δ 35 ppm.

A summary of the predicted ¹H and ¹³C NMR chemical shifts is presented in the table below.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4, H-5, H-6 | 6.8 - 7.5 (m) | 115 - 135 |

| -CH =CH₂ | 5.8 - 6.1 (m) | ~136 |

| -CH=CH ₂ | 5.0 - 5.3 (m) | ~116 |

| Ar-CH ₂- | 3.4 - 3.6 (d) | ~35 |

| -OCH ₃ | 3.8 - 3.9 (s) | ~52 |

| -OH | 5.0 - 10.0 (br s) | - |

| C =O | - | 168 - 172 |

| Aromatic C | - | 110 - 160 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

To definitively establish the connectivity of the atoms within this compound, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, strong cross-peaks would be expected between the adjacent aromatic protons. Crucially, correlations would be observed between the allyl methylene protons and the vinylic methine proton, and between the methine proton and the terminal vinylic protons. This confirms the integrity of the allyl group. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum would allow for the unambiguous assignment of each protonated carbon by correlating the proton signals with their corresponding carbon signals. For example, the singlet at δ 3.8-3.9 ppm in the ¹H spectrum would correlate with the carbon signal around δ 52 ppm in the ¹³C spectrum, confirming the methyl ester group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure. columbia.edu Key HMBC correlations would include:

The methyl ester protons (-OCH₃) to the carbonyl carbon (C=O) and the aromatic carbon C-1.

The allyl methylene protons (Ar-CH₂-) to the aromatic carbons C-2 and C-3, confirming the position of the allyl group.

The aromatic protons to their neighboring carbons, which helps in assigning the substitution pattern on the benzene ring.

Solid-State NMR for Crystalline Forms

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) could provide valuable insights into its packing and conformation in the solid state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as bond orientation and internuclear distances. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. This could reveal the presence of different polymorphs, which might exhibit distinct spectroscopic signatures due to variations in their crystal lattice and intermolecular interactions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and probing intermolecular interactions such as hydrogen bonding.

Vibrational Band Analysis for Functional Group Identification and Molecular Interactions

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the various functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic -OH | O-H stretch (H-bonded) | 3200-3500 | Broad, Strong (IR) |

| Aromatic C-H | C-H stretch | 3000-3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H (allyl, methyl) | C-H stretch | 2850-3000 | Medium (IR) |

| Carbonyl C=O (ester) | C=O stretch | 1680-1710 | Strong (IR) |

| Aromatic C=C | C=C stretch | 1450-1600 | Medium to Strong (IR & Raman) |

| Vinylic C=C | C=C stretch | ~1640 | Medium (IR & Raman) |

| C-O stretch (ester, phenol) | C-O stretch | 1000-1300 | Strong (IR) |

| =C-H bend (vinylic) | Out-of-plane bend | 910-990 | Strong (IR) |

Influence of Hydrogen Bonding on Spectroscopic Signatures

Hydrogen bonding is expected to play a significant role in the spectroscopic properties of this compound. The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) in close proximity allows for the formation of a strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen of the ester group.

This intramolecular hydrogen bond would have a pronounced effect on the IR spectrum. It would cause a significant red-shift (lowering of the wavenumber) and broadening of the O-H stretching vibration compared to a free hydroxyl group. docbrown.info Concurrently, the C=O stretching vibration of the ester would also be red-shifted, typically by 15-30 cm⁻¹, due to the weakening of the C=O double bond upon hydrogen bond formation. The exact positions of these bands can provide valuable information about the strength of the intramolecular hydrogen bond. In Raman spectroscopy, the effects of hydrogen bonding are also observable, although typically less pronounced for the O-H stretch compared to IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. For this compound, with the molecular formula C₁₁H₁₂O₃, the theoretical exact mass (monoisotopic mass) can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O). missouri.edu

The calculated exact mass for the neutral molecule [M] is 192.07864 u. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as a protonated molecule [M+H]⁺ or other adducts. The exact mass of the protonated molecule [C₁₁H₁₃O₃]⁺ is 193.08592 u. Experimental measurement of this value with high accuracy (typically within 5 ppm) by an HRMS instrument like an Orbitrap or TOF analyzer would confirm the elemental formula C₁₁H₁₂O₃, lending high confidence to the compound's identity. spectrabase.com

Table 1: Theoretical Exact Mass for this compound and its Protonated Ion

| Species | Formula | Theoretical Exact Mass (u) |

| Neutral Molecule [M] | C₁₁H₁₂O₃ | 192.07864 |

| Protonated Molecule [M+H]⁺ | C₁₁H₁₃O₃⁺ | 193.08592 |

Note: Data is calculated based on IUPAC atomic weights and isotopic abundances.

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion (e.g., the molecular ion [M]⁺ or protonated molecule [M+H]⁺) and analyzing the resulting product ions. While specific MS/MS data for this compound is not widely published, a plausible fragmentation pattern can be predicted based on its structure and the known behavior of related compounds like other aromatic esters and allyl-substituted aromatics. nih.govwhitman.edumiamioh.eduyoutube.com

Upon ionization (e.g., by electron impact), the molecular ion [M]⁺ at m/z 192 would be formed. Key fragmentation pathways would likely include:

Loss of a methoxy (B1213986) radical (·OCH₃): α-cleavage at the ester group can lead to the loss of a methoxy radical (31 u) to form a stable acylium ion at m/z 161. This is a common fragmentation for methyl esters. docbrown.info

Loss of the allyl radical (·C₃H₅): Cleavage of the bond between the aromatic ring and the allyl group would result in the loss of an allyl radical (41 u), producing a fragment ion at m/z 151. Allylic cleavage is a dominant fragmentation pathway for alkenes. jove.comyoutube.com

Loss of methanol (B129727) (CH₃OH): For ortho-hydroxy substituted esters, intramolecular hydrogen transfer from the phenolic hydroxyl group to the ester can facilitate the elimination of a neutral methanol molecule (32 u), resulting in an ion at m/z 160. docbrown.info

Loss of carbon monoxide (CO): Subsequent loss of CO (28 u) from benzoyl-containing fragment ions is a characteristic fragmentation of aromatic esters, leading to further product ions. For example, the m/z 161 ion could lose CO to yield an ion at m/z 133.

Table 2: Predicted Key Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 192 | ·OCH₃ | 161 | 2-allyl-3-hydroxybenzoyl cation |

| 192 | ·C₃H₅ | 151 | Methyl 3-hydroxy-2-carboxybenzoate cation |

| 192 | CH₃OH | 160 | Ion derived from cyclization/rearrangement |

| 161 | CO | 133 | 2-allyl-3-hydroxyphenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems.

The UV-Vis spectrum of this compound is determined by its chromophore, which is the substituted benzene ring. The hydroxyl, allyl, and methyl ester groups act as auxochromes, modifying the absorption characteristics (wavelength and intensity) of the benzene chromophore. Aromatic compounds typically exhibit strong absorption bands corresponding to π → π* electronic transitions. scientific.net

While a specific spectrum for this compound is not available, data from related hydroxybenzoate esters can provide an estimate. For example, methyl p-hydroxybenzoate in a neutral solvent shows a strong absorption maximum (λmax) around 255-260 nm. nist.gov The substitution pattern in this compound (1,2,3-trisubstituted) is expected to cause a shift in the absorption maxima compared to simpler benzoates. The presence of the hydroxyl and ester groups, which can engage in electronic resonance with the ring, significantly influences the energy of the π → π* transitions. nih.govutoronto.ca The allyl group has a smaller electronic effect. It is anticipated that this compound would display characteristic aromatic absorption bands in the 250-320 nm range in a non-polar solvent.

X-ray Crystallography

X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A single-crystal X-ray diffraction analysis would provide unambiguous information on the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. nih.gov It would also reveal details about the crystal packing, such as intermolecular interactions like hydrogen bonding (e.g., involving the hydroxyl group) and van der Waals forces, which govern the solid-state architecture. nih.gov

As of this writing, a published crystal structure for this compound could not be located. However, the crystal structure of the related compound, methyl 4-hydroxybenzoate (B8730719) (methylparaben), has been extensively studied and serves as an excellent example of the data that would be obtained. nih.govacs.org In its most stable polymorphic form, methyl 4-hydroxybenzoate crystallizes in the monoclinic space group Cc. The analysis reveals how molecules are linked into chains via O-H···O hydrogen bonds between the phenolic hydroxyl group of one molecule and the carbonyl oxygen of the ester group on another. nih.gov A similar analysis for this compound would precisely define its solid-state conformation and intermolecular hydrogen bonding network.

Table 3: Illustrative Crystallographic Data for Methyl 4-hydroxybenzoate (Polymorph 1)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 12.9874(7) |

| b (Å) | 17.2522(7) |

| c (Å) | 10.8435(5) |

| β (°) | 119.225(2) |

| Volume (ų) | 2118.3(2) |

| Z | 12 (Z' = 3) |

Source: Data from a study on methyl 4-hydroxybenzoate. nih.gov Z is the number of molecules per unit cell; Z' is the number of crystallographically independent molecules in the asymmetric unit.

Micro-Electron Diffraction (MicroED) for Nanocrystalline Samples

A comprehensive search of scientific databases and literature reveals that specific research findings and crystallographic data from the analysis of this compound using Micro-Electron Diffraction (MicroED) are not publicly available at this time. The synthesis of this compound has been documented, but a detailed structural elucidation via crystallographic methods has not been reported.

Therefore, this section will provide a general overview of the Micro-Electron Diffraction (MicroED) technique, a powerful method for the structural analysis of nanocrystalline samples.

Micro-Electron Diffraction (MicroED) is a cryo-electron microscopy (cryo-EM) method that has revolutionized the field of structural biology by enabling the determination of high-resolution atomic structures from nanocrystals, which are a billionth the size of those required for conventional X-ray crystallography. nii.ac.jp Developed in 2013, this technique utilizes a low-dose electron beam to collect diffraction data from three-dimensional micro- and nanocrystals. nii.ac.jpgoogle.com

The core principle of MicroED involves the continuous rotation of a frozen-hydrated crystal in the electron beam of a transmission electron microscope (TEM). As the crystal rotates, a fast detector camera records a movie of the resulting electron diffraction patterns. nii.ac.jp This continuous rotation method allows for a more complete sampling of the reciprocal space, which is crucial for accurate structure determination. The collected diffraction data can then be processed using standard X-ray crystallography software to solve and refine the three-dimensional atomic structure of the molecule. nii.ac.jp

A significant advantage of MicroED is its ability to work with extremely small crystals that are unsuitable for X-ray diffraction experiments. This has opened up possibilities for studying a wide range of samples, including small organic molecules, peptides, natural products, and large protein complexes that are challenging to crystallize into larger specimens. nii.ac.jp The technique is particularly valuable in drug discovery and development, where it can provide crucial structural insights into new chemical entities and their interactions with biological targets.

Furthermore, MicroED is performed under cryogenic conditions, which helps to minimize radiation damage to the delicate crystals from the electron beam. google.com The use of ultra-low electron doses (typically around 0.01 e⁻/Ųs) is a key feature that preserves the structural integrity of the sample during data collection. google.com This combination of using nanocrystals and low-dose electron diffraction has enabled the determination of atomic-resolution structures for a variety of molecules that were previously intractable by other methods. nii.ac.jp

While MicroED has proven to be a powerful tool, the determination of the absolute configuration of chiral molecules can sometimes require additional information or internal markers. nii.ac.jp Nevertheless, the technique continues to evolve, with ongoing developments in data collection strategies and processing software further expanding its capabilities and applications in chemical and biological sciences. google.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For methyl 2-allyl-3-hydroxybenzoate, these theoretical explorations provide foundational insights into its behavior at a molecular level.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and energy of molecules. The B3LYP functional, combined with a basis set such as 6-311G(d,p), is frequently employed for such calculations on phenolic and benzoate (B1203000) compounds. researchgate.netnih.govresearchgate.net For the analogous compound methyl p-hydroxybenzoate, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine its equilibrium geometry. researchgate.net Similar calculations for methyl salicylate, an isomer of methyl hydroxybenzoate, have also been performed using HF and DFT levels of theory with a 6-311+G(d,p) basis set, showing good agreement between predicted and experimental structural parameters. researchgate.net

By analogy, a DFT study of this compound would likely involve optimizing the molecule's structure to find the lowest energy conformation. This would include determining key bond lengths, bond angles, and dihedral angles. The presence of the flexible allyl group suggests multiple possible low-energy conformers, which would require careful exploration of the potential energy surface. The calculated ground state energy would provide a basis for assessing the molecule's thermodynamic stability.

Ab Initio and Semi-Empirical Methods for Electronic Structure and Properties

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), along with semi-empirical methods, provide alternative approaches to understanding molecular electronic structure. nih.govresearchgate.netresearchgate.net For instance, ab initio calculations at the HF/6-311G(d,p) level have been used to analyze the vibrational contributions to the electro-optic coefficient in methyl p-hydroxybenzoate. researchgate.net Studies on salicylic (B10762653) acid isomers have also utilized both DFT and MP2 methods to determine nonlinear optical (NLO) properties and other molecular descriptors. researchgate.net

For this compound, these methods could be used to calculate fundamental electronic properties such as ionization potential, electron affinity, and the distribution of electron density. While computationally more intensive than DFT, MP2 can offer a higher level of accuracy for electron correlation effects, which may be important for predicting reactivity and intermolecular interactions. mq.edu.au

Molecular Orbital Theory and Reactivity Descriptors

The electronic and reactive characteristics of a molecule are governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Analysis of related hydroxybenzoates, such as methyl 4-hydroxybenzoate (B8730719), using DFT with the 6-311G(d,p) basis set has allowed for the calculation of HOMO and LUMO energies. nih.gov The energy gap (ΔE) between these orbitals is a critical parameter for determining molecular reactivity; a smaller gap indicates higher reactivity. nih.gov For salicylic acid isomers, these calculations have been used to derive quantum chemical descriptors like chemical potential (μ), chemical hardness (η), and global softness (σ), which quantify the molecule's stability and reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization and hyperconjugative interactions. biointerfaceresearch.com In methyl p-hydroxybenzoate, NBO analysis reveals charge transfer interactions between donor (hydroxyl) and acceptor (carbonyl) groups through the π-system, which is crucial for its NLO properties. researchgate.net For this compound, NBO analysis would elucidate the electronic interactions between the hydroxyl, allyl, and methyl ester substituents with the benzene (B151609) ring, providing insight into the molecule's electronic stability and charge distribution.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations are instrumental in predicting vibrational spectra (FT-IR and Raman), which can then be compared with experimental data for validation. For methyl p-hydroxybenzoate and methyl salicylate, DFT calculations have successfully reproduced experimental vibrational wavenumbers. researchgate.netresearchgate.net The theoretical vibrational spectra for methyl 4-hydroxybenzoate have shown a strong correlation (R² = 0.995) with experimental FT-IR spectra. nih.gov

For this compound, DFT calculations would predict the frequencies and intensities of characteristic vibrational modes. These would include O-H stretching of the hydroxyl group, C=O stretching of the ester, C=C stretching of the allyl group, and various aromatic C-H and C-C vibrations. A comparison of these predicted spectra with future experimental data would serve as a rigorous test of the computational model's accuracy.

Table 1: Predicted Vibrational Frequencies for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (based on related compounds) |

| Hydroxyl | O-H Stretch | ~3350 |

| Carbonyl | C=O Stretch | ~1700-1730 |

| Allyl | C=C Stretch | ~1640-1650 |

| Aromatic Ring | C=C Stretch | ~1450-1600 |

| Ester | C-O Stretch | ~1100-1300 |

Note: These values are estimations based on typical ranges and data from analogous hydroxybenzoate compounds.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the rotatable allyl and methyl ester groups in this compound gives rise to a complex conformational landscape. A thorough conformational analysis is necessary to identify the most stable conformers and the energy barriers for interconversion between them.

Studies on flexible molecules like N-allylmethylamine have demonstrated the use of Fourier transform microwave spectroscopy combined with high-level theoretical calculations to explore their potential energy surfaces. nih.gov This research identified multiple stable conformers and investigated the tunneling motions between them. For this compound, a similar computational approach would involve systematically rotating the dihedral angles associated with the C-C bonds of the allyl group and the C-O bond of the ester group. This mapping of the potential energy surface would reveal the global minimum energy structure and other low-energy isomers that might be present at room temperature.

Prediction and Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit significant non-linear optical (NLO) properties. Hydroxybenzoates are known to possess such characteristics.

Theoretical investigations into methyl p-hydroxybenzoate have shown that the charge transfer from the hydroxyl donor to the ester acceptor group through the benzene ring is responsible for its NLO activity. researchgate.net Computational studies on various substituted benzoates and other organic molecules have used methods like DFT and MP2 to calculate NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netmq.edu.auicm.edu.pl The enhancement of NLO properties in a crystalline environment has also been a subject of theoretical investigation. nih.gov

For this compound, the interplay between the electron-donating hydroxyl group and the electron-withdrawing methyl ester group is expected to induce NLO properties. The allyl group's electronic contribution would also modulate these properties. Computational calculations could predict the magnitude of the hyperpolarizability, providing an initial assessment of its potential for use in NLO applications.

Table 2: Predicted Molecular and NLO Properties for this compound based on Analogous Compounds

| Property | Symbol | Predicted Value Range (based on related compounds) | Unit |

| HOMO Energy | E_HOMO | -6.0 to -7.0 | eV |

| LUMO Energy | E_LUMO | -1.0 to -2.0 | eV |

| HOMO-LUMO Gap | ΔE | 4.0 to 5.0 | eV |

| Dipole Moment | µ | 2.0 to 4.0 | Debye |

| Mean Polarizability | <α> | 15 to 25 | 10⁻²⁴ esu |

| First Hyperpolarizability | β | 1.0 to 5.0 | 10⁻³⁰ esu |

Note: These values are predictive and extrapolated from data on isomers like methyl p-hydroxybenzoate and salicylic acid. researchgate.netresearchgate.net

Advanced Applications and Material Science Integration

Role in Complex Organic Synthesis

Methyl 2-allyl-3-hydroxybenzoate serves as a versatile precursor in the synthesis of a wide array of complex organic molecules, from diverse molecular scaffolds to intricate heterocyclic systems.

The generation of molecular diversity is a cornerstone of modern drug discovery and chemical biology. This compound is a prime candidate for diversity-oriented synthesis, a strategy that aims to create a wide range of structurally different molecules from a common starting material. The presence of multiple reactive sites—the allyl group, the phenol (B47542), and the ester—allows for a variety of chemical transformations.

A key reaction that unlocks the potential of this compound is the Claisen rearrangement. wikipedia.orgorganic-chemistry.orglibretexts.org This pericyclic reaction involves the thermal rearrangement of the allyl phenyl ether (formed by etherification of the hydroxyl group) to introduce the allyl group directly onto the benzene (B151609) ring, typically at the ortho position. libretexts.org This transformation, followed by further reactions of the newly positioned allyl group and the remaining functional groups, can lead to a plethora of molecular skeletons. For instance, the double bond of the allyl group can undergo oxidation, reduction, or addition reactions, while the phenolic hydroxyl and ester groups can be modified to introduce further complexity. This approach facilitates the rapid assembly of libraries of complex and structurally diverse compounds, which are essential for screening for biological activity. mdpi.commdpi.com

The structural motifs of benzo[b]furans and benzo[b]pyrans are present in a vast number of natural products and pharmacologically active compounds. nih.govgoogle.com this compound is an excellent starting material for the synthesis of these important heterocyclic systems.

Benzo[b]furans: The synthesis of benzo[b]furans from o-allylphenols is a well-established synthetic strategy. The Claisen rearrangement of the corresponding allyl ether of methyl 3-hydroxybenzoate would position the allyl group ortho to the hydroxyl group, creating the necessary precursor. Subsequent intramolecular cyclization, often catalyzed by transition metals like palladium, can then form the furan (B31954) ring. nih.govuky.eduscielo.org.mx Various palladium-catalyzed methods have been developed for the cyclization of substituted phenols with alkenes to form benzofurans. uky.edu These reactions can tolerate a wide range of functional groups, making them suitable for complex molecules. The resulting 2-substituted benzo[b]furans are themselves valuable intermediates for further functionalization. nih.govmdpi.com

Benzo[b]pyrans: The synthesis of benzo[b]pyrans, also known as chromenes, can also be achieved starting from phenolic precursors. While various methods exist, one common approach involves the reaction of a phenol with an α,β-unsaturated aldehyde or ketone. The allyl group in this compound can be transformed into a three-carbon chain that can participate in cyclization reactions to form the pyran ring. The specific substitution pattern of the starting material allows for the creation of highly substituted benzo[b]pyran derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. google.comgoogle.com

The development of methods for the synthesis of enantiomerically pure compounds is a major focus in modern organic chemistry, particularly for the pharmaceutical industry, as the biological activity of a molecule can be highly dependent on its stereochemistry. While specific examples for this compound are not extensively documented, the closely related compound, ethyl 3-hydroxybenzoate, has been successfully used in the synthesis of chiral derivatives. fishersci.cachemicalbook.com

A common strategy is the Mitsunobu reaction, which allows for the stereospecific inversion of a secondary alcohol. fishersci.ca In the context of ethyl 3-hydroxybenzoate, the phenolic hydroxyl group can be reacted with a chiral alcohol under Mitsunobu conditions to form a chiral ether. This demonstrates the potential to introduce chirality into the molecule starting from the hydroxyl group.

Furthermore, the allyl group of this compound provides another handle for asymmetric synthesis. Asymmetric dihydroxylation or epoxidation of the allyl double bond can introduce chiral centers. Additionally, the ester group can be reduced to a primary alcohol, which can then be used in asymmetric transformations. The synthesis of chiral tertiary α-hydroxyl acids has been achieved through the asymmetric addition of organoboron reagents to ketones, a strategy that could be adapted for derivatives of this compound. nih.gov The ability to generate chiral derivatives is crucial for the development of new therapeutic agents with improved efficacy and reduced side effects. mdpi.comnih.gov

Polymer Chemistry and Functional Materials

The reactivity of this compound also extends to the field of polymer chemistry, where it can be used as a functional monomer to create advanced materials with tailored properties.

Biodegradable polymers are of great interest for biomedical applications, and poly(lactide) (PLA) is a leading candidate due to its biocompatibility and resorbability. nih.govnih.gov However, the lack of functional groups along the PLA backbone limits its applications. To address this, functional monomers can be copolymerized with lactide to introduce desired properties.

Research has shown that hydroxybenzoate derivatives can be used to create functional poly(hydroxybenzoate-co-lactide) polymers. acs.orgresearchgate.netnih.gov In a relevant study, a library of polymers was created using 4-(methyl/allyl/benzyl)oxy-6-(H/alkyl)-2-oxy-benzoate-co-lactide-based monomers. acs.orgresearchgate.netnih.gov These monomers, after being converted to their corresponding lactone-like structures, were successfully copolymerized with lactide. The presence of the allyl group, as in this compound, is particularly interesting as it provides a site for post-polymerization modification, allowing for the attachment of various molecules, such as drugs or imaging agents. These functionalized polymers have shown promise as antimicrobial agents, demonstrating that the introduction of specific functional groups can impart biological activity to the polymer. acs.orgdigitellinc.com

The synthesis of poly(hydroxybenzoate-co-lactide) derivatives is typically achieved through ring-opening polymerization (ROP). acs.orgacademie-sciences.fr In this process, the cyclic ester monomers (lactides and the modified hydroxybenzoate-based lactones) are opened and linked together to form long polymer chains. The polymerization is typically initiated by a nucleophile, such as an alcohol, and catalyzed by an organometallic or an organic catalyst.

A study on the ROP of 4-(methyl/allyl/benzyl)oxy-6-(H/alkyl)-2-oxy-benzoate-co-lactide monomers utilized a urea/organobase catalytic system. acs.orgresearchgate.netnih.gov The proposed mechanism involves the activation of the monomer by the catalyst, followed by nucleophilic attack of the initiator or the growing polymer chain on the carbonyl carbon of the monomer. This leads to the opening of the ring and the extension of the polymer chain. The kinetics of the polymerization can be controlled by adjusting the monomer-to-initiator ratio, which in turn controls the molecular weight of the resulting polymer. acs.org The ability to control the polymerization process is crucial for producing materials with specific and reproducible properties for various applications.

Development of Materials with Tailored Optical, Electronic, or Mechanical Properties

The incorporation of functional monomers like this compound into polymers is a key strategy for creating materials with precisely engineered characteristics. While specific data on polymers derived solely from this compound are not extensively documented, the influence of its constituent functional groups allows for well-founded projections of its potential to tailor material properties.

Polymers containing allyl functional groups have been noted for their application in the electronic and electrical engineering industries, owing to their favorable physical and electrical properties. nih.gov The presence of the aromatic ring in this compound can contribute to thermal stability and specific electronic behaviors, such as those seen in conductive polymers or organic semiconductors. mdpi.comrsc.org

Furthermore, the mechanical properties of polymers can be systematically altered. By incorporating a monomer like this compound, the resulting polymer's physical and thermal characteristics, such as crystallinity and solubility, can be modified. nih.gov For instance, the introduction of side chains can influence chain packing and intermolecular interactions, which directly impacts properties like stiffness, strength, and elasticity. researchgate.netuc.edu The ability to alter the polymer microstructure is advantageous for developing new materials for a range of applications. nih.gov

Integration of Allyl Functionality into Polymer Architectures for Post-Polymerization Modification

The allyl group of this compound is particularly valuable for its ability to undergo post-polymerization modification (PPM). This approach allows for the synthesis of a base polymer which can then be chemically altered in a subsequent step, enabling the introduction of a wide array of functionalities. acs.org This method is often more straightforward than the direct polymerization of highly functionalized or incompatible monomers. acs.org

One of the most efficient methods for modifying allyl groups is the thiol-ene "click" reaction. nih.gov This reaction is known for its high efficiency, mild reaction conditions (often initiated by UV light), and tolerance to various functional groups. rsc.orgnih.gov This versatility allows for the creation of a diverse library of functional polymers from a single polymer backbone. acs.org For example, a polymer synthesized with this compound can be subsequently reacted with various thiol-containing molecules to introduce new side chains.

Table 1: Examples of Post-Polymerization Modifications via Thiol-Ene Reaction

| Thiol Reagent | Introduced Functionality | Potential Application | Reference |

| Thiol-terminated sugars (e.g., trehalose) | Carbohydrate moieties | Protein stabilization, biocompatible materials | nih.gov |

| Mercapto-alkanoic acids | Carboxylic acid groups | pH-responsive materials, drug conjugation | nih.gov |

| Thiolated Poly(ethylene glycol) (PEG) | PEG chains | Improved hydrophilicity, antifouling surfaces | nih.gov |

| Alkyl thiols | Aliphatic chains | Tuning lipophilicity and crystallinity | nih.gov |

These modifications can dramatically alter the polymer's properties, enabling the development of advanced materials for biomedical applications, such as drug delivery and tissue engineering. nih.gov

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for a specific analytical technique, such as chromatography. For a molecule like this compound, derivatization is key to improving its analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS).

Methods for Improving Chromatographic Separation and Detection (e.g., GC-MS derivatization)

For GC-MS analysis, analytes must be volatile and thermally stable. phenomenex.com The phenolic hydroxyl group on this compound makes it polar and less volatile, which can lead to poor peak shape (tailing) and reduced sensitivity during GC analysis. Chemical derivatization addresses this by replacing the active hydrogen of the hydroxyl group with a non-polar functional group. phenomenex.com

Silylation is the most common derivatization technique for compounds containing hydroxyl groups. nih.govmdpi.com This reaction involves a nucleophilic attack on the silicon atom of a silylating agent, replacing the acidic proton of the -OH group with a trimethylsilyl (B98337) (TMS) group. mdpi.com The resulting TMS derivative is more volatile, less polar, and more thermally stable, making it ideal for GC-MS analysis. mdpi.com

Table 2: Common Silylating Reagents for Derivatizing Phenolic Hydroxyl Groups

| Reagent Name | Abbreviation | Key Features | Reference |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, suitable for a wide range of compounds including phenols. | nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile of the silylacetamides, its byproducts are also volatile. | nih.gov |

| N-trimethylsilylimidazole | TMSI | Specifically targets hydroxyl and carboxylic acid groups; the imidazole (B134444) leaving group scavenges the active hydrogen. | phenomenex.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents to enhance reactivity, especially for sterically hindered groups. | phenomenex.comnih.gov |

By converting the polar hydroxyl group of this compound to a non-polar TMS ether, its chromatographic behavior is significantly improved, allowing for sharper peaks, better resolution, and more accurate quantification. phenomenex.com

Application in Derivatization Followed by Reductive Cleavage (DFRC) for Complex Biopolymer Characterization (e.g., lignin)

Derivatization Followed by Reductive Cleavage (DFRC) is a chemical degradation method used for the structural analysis of lignin (B12514952), a complex biopolymer. acs.orgnovapublishers.com The method selectively cleaves the most abundant linkages in lignin (β-O-4 aryl ethers) to release monomeric and dimeric units that can be analyzed by GC-MS. novapublishers.comusda.gov

The DFRC process consists of two main steps:

Derivatization: The lignin is first treated with acetyl bromide (AcBr). This step serves to acetylate all free hydroxyl groups (both phenolic and aliphatic) and brominate benzylic positions. usda.gov This initial derivatization is crucial as it protects the hydroxyl groups and facilitates the subsequent cleavage.

Reductive Cleavage: The resulting β-bromo ether intermediates are then cleaved using zinc dust, which reduces the ether linkage to form an alkene. acs.orgusda.gov

The final products, typically 4-acetoxycinnamyl acetates, are then analyzed by GC to determine the composition of the original lignin. acs.org While this compound is not directly used as a reagent in DFRC, its structure as a substituted phenol is highly relevant to the chemistry involved. The derivatization of phenolic hydroxyls is the foundational first step of the DFRC method. usda.gov The efficiency of this derivatization is critical for the accurate analysis of lignin's monomeric composition. The study of compounds like this compound provides insight into the reactivity of such functional groups, which is fundamental to understanding and refining analytical methods like DFRC. A key feature of the DFRC method is that it leaves natural ester linkages intact, allowing for the characterization of acylated lignins. researchgate.net

Environmental Disposition and Biotransformation Dynamics

Abiotic Transformation Processes (e.g., photolysis, hydrolysis, oxidation) in Environmental Matrices

No specific studies detailing the abiotic transformation of Methyl 2-allyl-3-hydroxybenzoate were identified. Generally, phenolic compounds can undergo photodegradation when exposed to sunlight, a process that can be influenced by the presence of other substances in the water. Hydrolysis of the ester group is a potential degradation pathway, the rate of which would be dependent on pH and temperature. Oxidation processes, driven by reactive oxygen species in the environment, could also contribute to its transformation, likely targeting the allyl side chain and the phenolic ring. However, without experimental data, the rates and products of these processes for this specific compound remain unknown.

Biodegradation Pathways and Microbial Interactions

The scientific literature lacks specific information on the microbial degradation of this compound.

Aerobic and Anaerobic Degradation Mechanisms and Pathways

No studies have been published that delineate the aerobic or anaerobic degradation pathways for this compound. It is plausible that microorganisms could initially attack the allyl group or hydroxylate the aromatic ring as a first step in aerobic degradation. Under anaerobic conditions, different metabolic strategies would be employed, but these have not been investigated for this compound.

Microbial Adaptation to Chemical Degradation and Bioremediation Potential

There is no available information regarding the adaptation of microbial communities to this compound or its potential for bioremediation.

Persistence Assessment in Various Environmental Compartments (e.g., water, soil)

Specific data on the persistence of this compound in water or soil, often expressed as a half-life, is not available. Assessing its persistence would require dedicated studies that measure its degradation rate under controlled environmental conditions. Without such data, it is not possible to classify its environmental persistence.

Identification of Metabolic Transformations and Environmental Metabolites

As no studies on the biotransformation of this compound have been found, none of its potential environmental metabolites have been identified. The expected degradation products would result from the breakdown of the ester linkage, and modifications to the allyl group and the aromatic ring, but these remain hypothetical without empirical evidence.

Non Clinical Biological Activity and Structure Activity Relationships

In Vitro Mechanistic Studies of Molecular Interactions

Although specific studies on Methyl 2-allyl-3-hydroxybenzoate's direct targets are not extensively documented, the structural class to which it belongs—substituted hydroxybenzoates—provides a basis for hypothesizing potential molecular interactions. A notable area of investigation for structurally similar compounds is their effect on transient receptor potential (TRP) channels, particularly TRPA1.

Parabens, which are alkyl esters of 4-hydroxybenzoic acid, serve as a relevant structural analogue. For instance, methylparaben (methyl 4-hydroxybenzoate) and propylparaben (B1679720) have been demonstrated to activate the TRPA1 ion channel. This activation has been observed in both heterologous expression systems and native sensory neurons. The activation of TRPA1 by these preservatives is considered a potential mechanism for inducing pain-related responses. While this compound differs in the substitution pattern on the benzene (B151609) ring (a 2-allyl and 3-hydroxyl group versus a 4-hydroxyl group), the shared benzoate (B1203000) ester and phenolic hydroxyl functionalities suggest that an interaction with TRPA1 or other related receptors cannot be ruled out and warrants investigation.

| Compound | Relationship to Target | Observed In Vitro Effect |

| Methylparaben | Structural Analogue (Paraben) | Activation of TRPA1 channels |

| Propylparaben | Structural Analogue (Paraben) | Activation of TRPA1 channels |

This table presents data for compounds structurally related to this compound to infer potential biological activity.

The chemical scaffold of this compound, a phenolic compound, is common in molecules with a wide range of biological activities, including antibacterial and antioxidant properties. The functionalization of natural phenols is a well-established strategy to enhance their inherent biological activities. nih.gov

Antibacterial Properties: Phenolic compounds and their derivatives are known to exhibit antibacterial effects. For example, the functionalization of carvacrol, a phenolic monoterpenoid, through esterification has been explored to modulate its antimicrobial properties. nih.gov While some derivatives show reduced toxicity, others, when conjugated with specific moieties like N-acetyl-cysteine(allyl)-OH, have demonstrated enhanced efficacy against bacterial biofilms by increasing membrane permeabilization. nih.gov This suggests that the allyl and hydroxyl groups on this compound could contribute to potential antibacterial activity, a hypothesis that would require experimental validation.

Antioxidant Properties: Phenolic compounds are classic antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant capacity of phenols is a fundamental aspect of their biological activity. nih.gov Studies on a variety of phenolic compounds have established a clear link between their structure and antioxidant efficacy. researchgate.net The presence of the hydroxyl group on the aromatic ring of this compound strongly suggests it possesses antioxidant potential.

| Compound Class | Potential Biological Activity | Rationale based on Related Compounds |

| Allyl-substituted Phenols | Anticancer, Antioxidant | Many natural and synthetic allyl derivatives show anticancer and antioxidant activity. nih.gov |

| Phenolic Acids/Esters | Antibacterial, Antioxidant | The phenolic hydroxyl group is key to antioxidant activity, and the overall structure can contribute to antibacterial effects. nih.govresearchgate.net |

This table outlines potential activities of this compound based on the known properties of its chemical class.

Structure-Activity Relationship (SAR) Elucidation

The biological activity of a molecule like this compound is intrinsically linked to its chemical structure. The specific arrangement of its functional groups—the allyl and hydroxyl substituents on the benzene ring—is critical in defining its interactions with biological targets.

The hydroxyl group is a key determinant of the potential antioxidant activity of phenolic compounds. researchgate.net Its ability to donate a hydrogen atom is central to scavenging free radicals. The position of the hydroxyl group on the aromatic ring also plays a crucial role. Studies on other phenolic compounds have shown that the ortho position of a substituent relative to the hydroxyl group can influence its activity, often through the formation of intramolecular hydrogen bonds, which can modulate the bond dissociation energy of the O-H bond. researchgate.net